3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole
Description
Chemical Context of 1,2,4-Oxadiazole Derivatives
The 1,2,4-oxadiazole heterocycle represents one of the most extensively studied five-membered heterocyclic systems in modern medicinal chemistry, containing two nitrogen atoms and one oxygen atom arranged in a specific configuration that imparts unique chemical and biological properties. These compounds have emerged as privileged scaffolds in drug discovery due to their demonstrated bioisosteric equivalence with ester and amide moieties, offering enhanced metabolic stability while maintaining similar biological interactions. The 1,2,4-oxadiazole framework has been incorporated into numerous pharmaceutical agents, including raltegravir, butalamine, fasiplon, oxolamine, and pleconaril, demonstrating the versatility and therapeutic relevance of this heterocyclic system.
Research conducted over the past four decades has revealed that 1,2,4-oxadiazole derivatives exhibit a remarkable breadth of biological activities, encompassing anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. The heterocycle demonstrates inhibitory potency against multiple enzyme targets, including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein, efflux pump, cyclooxygenases, and butyrylcholinesterase. Additionally, these compounds show affinity to various receptor systems, including sigma receptors, orexin receptors, kappa opioid receptors, and estradiol receptors.
The synthetic accessibility of 1,2,4-oxadiazole derivatives has been enhanced through the development of multiple synthetic methodologies, with the most common approaches involving amidoxime and carboxylic acid derivatives heterocyclization or 1,3-dipolar cycloaddition of nitrile and nitrile oxide. Recent advances in synthesis have included one-pot procedures employing Vilsmeier reagent activation and tandem reactions utilizing nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid. These methodological developments have facilitated the exploration of structure-activity relationships and the optimization of biological properties within this compound class.
| Property | Description | Significance |
|---|---|---|
| Molecular Framework | Five-membered heterocycle with two nitrogen and one oxygen atoms | Provides unique electronic distribution and reactivity patterns |
| Bioisosterism | Equivalent to ester and amide functionalities | Offers metabolic stability advantages over traditional functional groups |
| Synthetic Accessibility | Multiple established synthetic routes | Enables systematic structure-activity relationship studies |
| Biological Scope | Over 15 distinct categories of biological activity | Demonstrates versatility as a pharmacophore |
| Enzyme Targets | Multiple enzyme classes including deacetylases and kinases | Indicates diverse mechanisms of biological action |
Structural Significance of Furan-Oxadiazole Hybrid Systems
The integration of furan and oxadiazole heterocycles within a single molecular framework creates hybrid systems that combine the distinct electronic and steric properties of both aromatic systems. Furan-oxadiazole hybrids represent a significant advancement in heterocyclic chemistry, as they merge the electron-rich nature of the furan ring with the electron-deficient characteristics of the oxadiazole moiety, resulting in compounds with unique reactivity profiles and potential biological activities. The furan ring contributes oxygen heteroatom interactions and specific geometric constraints, while the oxadiazole component provides additional hydrogen bonding capabilities and metabolic stability.
Recent computational studies have demonstrated that furan-1,3,4-oxadiazole structural hybrids exhibit promising binding affinities against various enzyme targets, with some derivatives showing binding energies exceeding -11.50 kilocalories per mole. These hybrid systems have been specifically investigated for their potential as enzyme inhibitors, with molecular dynamics simulations confirming the stability of protein-ligand complexes over extended simulation periods. The structural flexibility inherent in furan-oxadiazole systems allows for diverse substitution patterns that can be optimized for specific biological targets.
The synthesis of furan-oxadiazole derivatives has been achieved through various methodological approaches, including ultrasonic-assisted synthetic methods and conventional thermal cyclization procedures. These synthetic strategies typically involve the cyclization of furan-containing carboxylic acid hydrazides or the coupling of pre-formed furan derivatives with oxadiazole precursors. The resulting hybrid compounds often demonstrate enhanced biological activities compared to their individual heterocyclic components, suggesting synergistic effects arising from the combined structural features.
Research investigations have identified specific structural requirements for optimal biological activity within furan-oxadiazole systems. The presence of electron-withdrawing groups on the oxadiazole ring and electron-donating substituents on the furan moiety has been associated with enhanced antimicrobial and antioxidant activities. Additionally, the spatial arrangement of these heterocycles and the nature of connecting linkages significantly influence the overall molecular properties and biological interactions.
| Structural Feature | Chemical Contribution | Biological Relevance |
|---|---|---|
| Furan Ring System | Electron-rich aromatic character, oxygen coordination | Enhances membrane permeability and protein interactions |
| Oxadiazole Component | Electron-deficient heterocycle, hydrogen bonding capacity | Provides metabolic stability and enzyme binding |
| Hybrid Architecture | Combined electronic effects, conformational flexibility | Enables multi-target interactions and optimized pharmacokinetics |
| Substitution Patterns | Modulated electronic distribution, steric effects | Allows fine-tuning of biological activity and selectivity |
| Molecular Geometry | Three-dimensional spatial arrangement | Influences receptor binding and enzyme inhibition |
Historical Development of Heterocyclic Compounds with Dual Aromatic Systems
The historical evolution of heterocyclic compounds featuring dual aromatic systems traces back to the pioneering work of Tiemann and Krüger, who achieved the first synthesis of 1,2,4-oxadiazoles 125 years ago, initially designating these compounds as furo-diazoles. This early nomenclature reflected the recognition of structural similarities between these heterocycles and furan-containing systems, presaging the later development of true furan-oxadiazole hybrid compounds. The subsequent decades witnessed sporadic investigations into oxadiazole chemistry until the early 1960s, when systematic research into these heterocycles began to accelerate.
The development of dual aromatic heterocyclic systems gained momentum during the latter half of the twentieth century as synthetic organic chemistry advanced and the therapeutic potential of these compounds became increasingly apparent. The recognition that heterocyclic compounds could serve as bioisosteric replacements for traditional functional groups prompted extensive exploration of various combinations of aromatic systems. This period saw the emergence of numerous hybrid compounds incorporating oxadiazole rings with other heterocycles, including furan, thiophene, pyridine, and imidazole systems.
The modern era of dual aromatic heterocyclic chemistry has been characterized by the application of computational methods and structure-based drug design principles to optimize the properties of these compounds. Advanced synthetic methodologies, including microwave-assisted synthesis, ultrasonic activation, and green chemistry approaches, have enabled the efficient preparation of diverse libraries of hybrid compounds. The development of room temperature synthesis protocols has been particularly significant, allowing for the preparation of sensitive heterocyclic systems under mild conditions.
Contemporary research in dual aromatic heterocyclic systems has been driven by the recognition that these compounds can exhibit emergent properties that exceed the sum of their individual components. This synergistic behavior has been observed in various biological assays, where hybrid compounds demonstrate enhanced potency, improved selectivity, or novel mechanisms of action compared to their constituent heterocycles. The field has also benefited from advances in analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, which have enabled detailed structural characterization of these complex systems.
The agrochemical applications of dual aromatic heterocyclic compounds have emerged as another significant area of development, with 1,2,4-oxadiazole derivatives being incorporated into pesticides and herbicides. Notable examples include tioxazafen and flufenoxadiazam, which represent successful applications of oxadiazole chemistry in crop protection. This expansion into agricultural chemistry has further validated the utility and versatility of dual aromatic heterocyclic systems across multiple application domains.
| Historical Period | Key Developments | Representative Compounds | Impact on Field |
|---|---|---|---|
| 1890s-1960s | Initial synthesis and sporadic investigations | Basic oxadiazole derivatives | Established fundamental synthetic methods |
| 1960s-1980s | Systematic exploration of heterocyclic chemistry | Early pharmaceutical applications | Recognized therapeutic potential |
| 1980s-2000s | Bioisosterism concept and drug design applications | Raltegravir, pleconaril | Validated clinical utility |
| 2000s-Present | Computational design and hybrid system development | Furan-oxadiazole hybrids, agricultural compounds | Enabled rational design approaches |
| Current Era | Green synthesis and multi-target approaches | Complex hybrid systems with multiple activities | Addressing contemporary pharmaceutical challenges |
Properties
IUPAC Name |
3-chloro-5-(furan-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-6-8-5(11-9-6)4-1-2-10-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAKANGZESXILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280156 | |
| Record name | 3-Chloro-5-(3-furanyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-20-8 | |
| Record name | 3-Chloro-5-(3-furanyl)-1,2,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-(3-furanyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of furan-3-carboxylic acid hydrazide with phosphoryl chloride, which leads to the formation of the oxadiazole ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction Reactions: The oxadiazole ring can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazole derivatives, while oxidation and reduction reactions can lead to different furan and amine derivatives, respectively.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including 3-chloro-5-(furan-3-yl)-1,2,4-oxadiazole. These compounds have shown promising results against various cancer cell lines. For instance, a study demonstrated that derivatives of oxadiazoles exhibited selective inhibition of carbonic anhydrases (hCA IX and XII), which are often overexpressed in tumors. Compounds with oxadiazole scaffolds were found to inhibit these enzymes at nanomolar concentrations, indicating their potential as anticancer agents .
Case Study: Inhibition of Cancer Cell Lines
| Compound | Target | IC50 (nM) |
|---|---|---|
| This compound | hCA IX | 89 |
| Other derivatives | hCA II | 0.75 |
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been extensively studied. The compound this compound has demonstrated effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). Its unique mechanism of action allows it to combat resistance mechanisms seen in common pathogens .
Case Study: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | < 20 µg/mL |
| S. aureus | < 10 µg/mL |
Anti-inflammatory and Analgesic Effects
Oxadiazole compounds have also been investigated for their anti-inflammatory and analgesic properties. Research indicates that these compounds can inhibit inflammatory pathways and provide pain relief in various models of inflammation .
Antiparasitic Applications
1,2,4-Oxadiazoles are being explored for their antiparasitic activity against diseases like Chagas disease caused by Trypanosoma cruzi. The incorporation of furan moieties into oxadiazole structures has shown enhanced efficacy against parasitic infections .
Case Study: Antiparasitic Activity
| Compound | Target | Activity |
|---|---|---|
| This compound | Cruzain (cysteine protease) | Effective inhibitor |
Drug Development Insights
The structural versatility of this compound allows for the design of novel drugs with improved pharmacokinetic profiles. The compound serves as a bioisostere for traditional drug scaffolds like esters and amides, providing metabolic stability while retaining biological activity .
Marketed Drugs Derived from Oxadiazoles
Several marketed drugs incorporate oxadiazole structures due to their favorable pharmacological profiles:
| Drug Name | Indication |
|---|---|
| Oxolamine | Antitussive |
| Ataluren | Cystic fibrosis |
Mechanism of Action
The mechanism of action of 3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism involves binding to the active site of the target protein, thereby inhibiting or activating its function.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The structural and electronic properties of 3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole can be compared to related 1,2,4-oxadiazole derivatives (Table 1).
Table 1: Structural and Electronic Comparisons
- Key Observations :
Pharmacological Activity Comparisons
Table 2: Pharmacological Activities of Selected 1,2,4-Oxadiazoles
- Key Observations :
Physicochemical Property Comparisons
Table 3: Physicochemical Properties
Biological Activity
3-Chloro-5-(furan-3-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
In a study involving multiple cancer cell lines, the compound demonstrated notable cytotoxicity. The following table summarizes its IC50 values against different cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.65 |
| HCT-116 (Colon) | 2.41 |
| SK-MEL-2 (Melanoma) | 0.48 |
These values indicate that this compound is particularly effective against MCF-7 cells, comparable to established chemotherapeutics like Tamoxifen .
Mechanism of Action
The mechanism underlying the anticancer activity involves apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry analyses revealed increased caspase-3/7 activity in treated cells, suggesting that the compound triggers programmed cell death pathways .
Antimicrobial Activity
The antimicrobial potential of oxadiazole derivatives is well-documented. This compound has been evaluated for its antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of various oxadiazole derivatives:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound exhibits moderate to strong antibacterial and antifungal activities .
Anti-inflammatory Activity
Oxadiazoles are also explored for their anti-inflammatory properties. The presence of electron-withdrawing groups like chlorine enhances their efficacy.
Research Findings
In vivo studies demonstrated that compounds similar to this compound significantly reduced inflammation markers in animal models. The following table summarizes findings from these studies:
| Inflammatory Marker | Reduction (%) |
|---|---|
| TNF-alpha | 50 |
| IL-6 | 40 |
| COX-2 | 45 |
These findings suggest that the compound could be a viable candidate for developing new anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-chloro-5-(furan-3-yl)-1,2,4-oxadiazole, and how do substituents influence reaction efficiency?
- Methodology : The compound can be synthesized via cyclization of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides) under reflux in pyridine. Substituents on the furan or oxadiazole ring may require tailored reaction conditions (e.g., temperature, solvent polarity) to avoid side reactions. For example, electron-withdrawing groups on the furan ring can slow cyclization, necessitating higher temperatures or catalysts .
- Characterization : Confirm structure via -NMR (e.g., furan protons at δ 7.2–8.1 ppm), -NMR (oxadiazole C=O at ~170 ppm), and HRMS for molecular ion validation .
Q. How can researchers evaluate the preliminary biological activity of this compound in antimicrobial or anticancer assays?
- Experimental Design : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. For anticancer activity, use cell viability assays (MTT or SRB) on cancer cell lines (e.g., T47D breast cancer) and compare IC values to reference drugs. Include flow cytometry to assess apoptosis (e.g., Annexin V/PI staining) .
- Data Interpretation : Contradictory results across cell lines (e.g., activity in colorectal but not lung cancer) may reflect tissue-specific target expression. Validate target engagement via Western blotting (e.g., TIP47 protein for apoptosis induction) .
Advanced Research Questions
Q. What strategies are effective for optimizing the structure-activity relationship (SAR) to enhance potency and selectivity?
- SAR Insights : Replace the 3-chloro group with pyridyl or substituted aryl groups to improve target binding. For example, 5-(3-chlorothiophen-2-yl) analogs show enhanced apoptosis induction in T47D cells. Substituents on the furan ring (e.g., nitro, amino) can modulate solubility and metabolic stability .
- Computational Tools : Use Multiwfn for electron density topology analysis to predict reactive sites. Molecular docking (e.g., AutoDock Vina) can guide substitutions for target affinity (e.g., GSK-3β inhibition) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be improved for in vivo applications?
- Metabolic Studies : Monitor hepatic CYP450 metabolism using microsomal assays. Introduce fluorine or methyl groups to block oxidation sites. For example, 7-chloro-5-(furan-3-yl) derivatives exhibit improved blood-brain barrier penetration and stability due to reduced CYP3A4-mediated degradation .
- In Vivo Validation : Conduct PK studies in rodent models (e.g., plasma half-life, bioavailability). Use microdialysis to measure brain concentrations of metabolites, as seen in hippocampal acetylcholine elevation studies .
Q. What computational methods are suitable for predicting physicochemical properties relevant to energetic material design?
- Energetic Performance : Combine density functional theory (Gaussian 03) to calculate detonation velocity () and pressure (). For example, bis-1,2,4-oxadiazole derivatives achieve >9000 m/s and >37 GPa, outperforming RDX. Thermal stability (DSC) and sensitivity (BAM friction test) must be validated experimentally .
Q. How should researchers address contradictions in biological activity data across assays or models?
- Troubleshooting : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration). Use orthogonal assays (e.g., caspase activation vs. mitochondrial membrane depolarization) to confirm apoptosis mechanisms. Cross-validate targets via siRNA knockdown or CRISPR-Cas9 gene editing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
